Darendoside A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Darendoside A is a natural product found in Ajuga decumbens and Scutellaria orientalis with data available.

常见问题

Basic Research Questions

Q. How is Darendoside A identified and isolated from plant sources?

this compound is typically identified via chromatographic separation (e.g., HPLC) coupled with UV spectroscopy, where characteristic absorbance bands (e.g., flavanone-derived peaks) are analyzed . Isolation involves solvent extraction followed by column chromatography. For instance, it has been isolated from the root of Scutellaria baicalensis and the stem bark of Oroxylum indicum, with structural confirmation through comparisons to reference compounds in prior studies .

Q. What are the molecular characteristics of this compound?

this compound has the molecular formula C₁₉H₂₈O₁₁ and a molecular weight of 432 g/mol , with an exact mass of 432.1388708 . It is classified as a phenolic glycoside and is primarily found in plant roots, as shown in the table below:

| Compound | Molecular Formula | Molecular Weight | Plant Part | Reference |

|---|---|---|---|---|

| This compound | C₁₉H₂₈O₁₁ | 432 | Root |

Advanced Research Questions

Q. What methodologies are used to elucidate the structure of this compound?

Structural elucidation relies on 1D/2D NMR (e.g., COSY, HSQC, HMBC) to assign proton and carbon signals, particularly for glycosidic linkages and aglycone moieties. High-resolution mass spectrometry (HR-ESI-QTOF-MS) is critical for determining the molecular formula and fragmentation patterns. For example, the α-L-arabinopyranosyl and β-D-glucopyranosyl units in this compound were confirmed through cross-peak correlations in HMBC spectra .

Q. How can researchers assess the bioactivity of this compound in anti-inflammatory studies?

A common approach involves in vitro assays using LPS-stimulated BV2 microglial cells to measure nitric oxide (NO) inhibition. This compound exhibited an IC₅₀ of 56.8 ± 2.8 µM in such models, comparable to positive controls like dexamethasone. Methodological steps include:

- Cell viability testing (MTT assay) to exclude cytotoxicity.

- Quantification of NO production via Griess reagent.

- Dose-response analysis to calculate IC₅₀ values .

Q. How should discrepancies in pharmacological data across studies be addressed?

Contradictions may arise from variations in plant sources, extraction protocols , or assay conditions . To mitigate these:

- Standardize extraction methods (e.g., solvent polarity, temperature).

- Validate bioactivity using multiple cell lines (e.g., RAW264.7 macrophages alongside BV2 cells).

- Cross-reference structural data with authenticated reference standards to rule out misidentification .

Q. What strategies ensure reliable quantification of this compound in complex matrices?

Use UHPLC-MS/MS with multiple reaction monitoring (MRM) for high specificity. Key steps include:

- Optimizing ionization parameters (e.g., ESI+ vs. ESI−).

- Employing internal standards (e.g., isotopically labeled analogs) to correct for matrix effects.

- Validating the method for linearity, precision, and recovery rates per ICH guidelines .

Q. Methodological Considerations

- Data Integrity : Incorporate open-ended questions in surveys to detect fraudulent responses (e.g., "Describe any challenges in replicating this compound extraction") .

- Literature Gaps : Prioritize questions that address understudied areas, such as this compound’s role in flavonoid biosynthesis pathways or its synergies with other glycosides .

属性

CAS 编号 |

149596-95-2 |

|---|---|

分子式 |

C19H28O11 |

分子量 |

432.422 |

IUPAC 名称 |

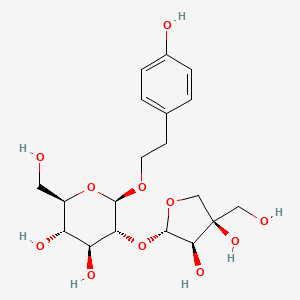

(2R,3S,4S,5R,6R)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4-diol |

InChI |

InChI=1S/C19H28O11/c20-7-12-13(23)14(24)15(30-18-16(25)19(26,8-21)9-28-18)17(29-12)27-6-5-10-1-3-11(22)4-2-10/h1-4,12-18,20-26H,5-9H2/t12-,13-,14+,15-,16+,17-,18+,19-/m1/s1 |

InChI 键 |

WWVATHTYIDDAQF-DERWZFJFSA-N |

SMILES |

C1C(C(C(O1)OC2C(C(C(OC2OCCC3=CC=C(C=C3)O)CO)O)O)O)(CO)O |

同义词 |

darendoside A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。